Cinnarizine-d8
CAS No.:
Cat. No.: VC13330805
Molecular Formula: C26H28N2
Molecular Weight: 376.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2 |
|---|---|
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |
| Standard InChI | InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2 |
| Standard InChI Key | DERZBLKQOCDDDZ-RVEWZOGKSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Properties and Structural Analysis
Molecular and Structural Characteristics
Cinnarizine-d8 retains the core structure of cinnarizine, featuring a benzhydryl group and a cinnamyl-substituted piperazine ring. The deuterium atoms are strategically placed at the 2, 3, 5, and 6 positions of the piperazine moiety, as indicated by its IUPAC name: 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 376.275 Da |
| Elemental Composition | C: 82.93%, H: 9.63%, N: 7.44% |
| LogP (Partition Coefficient) | 4.98 |
The high lipophilicity (LogP = 4.98) underscores its affinity for biological membranes, aligning with cinnarizine’s pharmacokinetic profile .
Spectroscopic and Chromatographic Behavior
In LC-MS/MS analyses, cinnarizine-d8 exhibits a parent ion at m/z 369.250 and a product ion at m/z 167.150, mirroring the fragmentation pattern of cinnarizine but shifted due to deuterium substitution . Chromatographic separation is typically achieved using a Hypurity C18 column with a methanol-ammonium acetate buffer (95:5), yielding baseline resolution between the analyte and internal standard .
Synthesis and Production
Cinnarizine-d8 is synthesized through deuterium exchange reactions, where hydrogen atoms on the piperazine ring are replaced with deuterium using heavy water () or deuterated reagents . The process requires specialized facilities to ensure isotopic purity >98%, as contamination with non-deuterated cinnarizine could compromise analytical accuracy .
Commercial production is often custom-based, with suppliers like LGC Standards and Hodoodo offering synthesis services at a minimum order of 1 gram . Lead times range from 2–3 months, reflecting the complexity of isotopic labeling .
Analytical Applications in Pharmacokinetics
Role as an Internal Standard
Cinnarizine-d8’s primary application lies in quantifying cinnarizine in human plasma during bioavailability studies. A validated LC-MS/MS method demonstrated a linear calibration range of 0.4–100 ng/mL, with precision (CV <15%) and accuracy (85–115%) meeting international guidelines . The internal standard corrects for variability in sample preparation and ionization efficiency, reducing inter-run variability by up to 40% .
Overcoming Bioanalytical Challenges
Cinnarizine’s low oral bioavailability (<20%) and susceptibility to first-pass metabolism necessitate sensitive detection methods . Cinnarizine-d8 addresses these challenges by enabling reliable quantification at sub-nanogram levels, even in hemolyzed or lipemic plasma .
Pharmacological and Mechanistic Insights
Calcium Channel Inhibition
Cinnarizine-d8 shares cinnarizine’s pharmacological activity, inhibiting L- and T-type calcium channels in guinea pig atrial cells with an IC50 of 1.5 µM . This dual blockade underlies its anti-vertigo and antiemetic effects, particularly in Meniere’s disease .
Histamine Receptor Antagonism
As a histamine H4 receptor antagonist (Ki = 142 nM), cinnarizine-d8 modulates immune responses and gastric acid secretion . In vivo studies show efficacy in reducing ethanol-induced gastric ulcers in rats at 10 mg/kg .
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